1-(2,3-Difluorophenyl)heptan-1-ol
Description
1-(2,3-Difluorophenyl)heptan-1-ol is a fluorinated aromatic alcohol characterized by a seven-carbon aliphatic chain terminated by a hydroxyl group and a 2,3-difluorophenyl substituent. The compound’s structure combines the lipophilicity of the heptyl chain with the electronic and steric effects of the fluorine atoms on the aromatic ring. For example, 2,3-difluorophenyl groups are utilized in complex heterocycles to enhance metabolic stability and binding affinity, as seen in the synthesis of pyrrolo-pyridazine derivatives in a recent European patent application .
Properties
Molecular Formula |
C13H18F2O |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)heptan-1-ol |
InChI |
InChI=1S/C13H18F2O/c1-2-3-4-5-9-12(16)10-7-6-8-11(14)13(10)15/h6-8,12,16H,2-5,9H2,1H3 |
InChI Key |
XBRUUUCMJBIAEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C1=C(C(=CC=C1)F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)heptan-1-ol
- Substituent Position : Fluorine at positions 2 and 4 on the phenyl ring.
- Electronic Effects : The para-fluorine exerts stronger electron-withdrawing effects compared to ortho-substituents, reducing aromatic ring reactivity.
- Lipophilicity : Calculated log P ~3.8 (slightly lower than 2,3-difluoro due to reduced steric bulk).
- Biological Relevance : Para-fluorine may improve membrane permeability but reduce target engagement due to altered dipole moments.
1-(3,4-Difluorophenyl)heptan-1-ol
- Substituent Position : Fluorine at positions 3 and 3.
- Acidity: The hydroxyl group’s pKa is marginally lower (~12.5) than non-fluorinated analogs due to electron-withdrawing effects.
1-Phenylheptan-1-ol
- Non-Fluorinated Analog: Lacks fluorine substituents.
- Polarity : Lower log P (~2.9) compared to fluorinated analogs, reducing lipid solubility.
- Metabolic Stability : More susceptible to oxidative metabolism in the liver due to unsubstituted phenyl ring.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Calculated log P | Melting Point (°C) | Solubility (mg/mL in H2O) |
|---|---|---|---|---|
| 1-(2,3-Difluorophenyl)heptan-1-ol | 230.25 | 4.1 | 45–48* | 0.12 |
| 1-(2,4-Difluorophenyl)heptan-1-ol | 230.25 | 3.8 | 52–55 | 0.15 |
| 1-(3,4-Difluorophenyl)heptan-1-ol | 230.25 | 4.0 | 38–41 | 0.09 |
| 1-Phenylheptan-1-ol | 192.29 | 2.9 | 30–33 | 0.25 |
*Estimated based on analogous difluorophenyl alcohols.
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